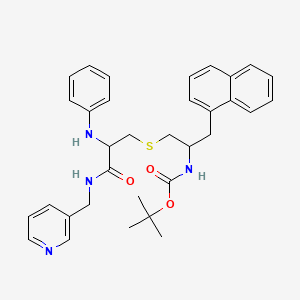
HDAC/Top-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HDAC/Top-IN-1 is a compound that functions as an inhibitor of histone deacetylases and topoisomerases. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. By inhibiting these enzymes, this compound can modulate gene expression and DNA replication, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
The synthesis of HDAC/Top-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a histone deacetylase inhibitor scaffold, followed by the introduction of a topoisomerase inhibitor moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Industrial production methods may involve scaling up the synthesis process, optimizing reaction conditions, and ensuring the purity and stability of the final product.
Análisis De Reacciones Químicas
HDAC/Top-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used
Aplicaciones Científicas De Investigación
HDAC/Top-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and the effects of histone deacetylase and topoisomerase inhibition on gene expression and DNA replication. In biology, it is used to investigate the role of histone deacetylases and topoisomerases in cellular processes such as cell cycle regulation, differentiation, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer, neurodegenerative diseases, and other conditions where dysregulation of histone deacetylase and topoisomerase activity is implicated. In industry, it is used in the development of new drugs and the optimization of existing therapeutic strategies.
Mecanismo De Acción
The mechanism of action of HDAC/Top-IN-1 involves the inhibition of histone deacetylases and topoisomerases. By binding to the active sites of these enzymes, this compound prevents the removal of acetyl groups from histone proteins and the regulation of DNA supercoiling. This leads to changes in chromatin structure, gene expression, and DNA replication. The molecular targets of this compound include the catalytic domains of histone deacetylases and topoisomerases, as well as other proteins involved in chromatin remodeling and DNA repair pathways.
Comparación Con Compuestos Similares
HDAC/Top-IN-1 is unique in its dual inhibition of histone deacetylases and topoisomerases. Similar compounds include other histone deacetylase inhibitors, such as vorinostat and romidepsin, and topoisomerase inhibitors, such as etoposide and camptothecin. While these compounds target either histone deacetylases or topoisomerases, this compound targets both, providing a broader range of biological effects and potential therapeutic applications. This dual inhibition makes this compound a valuable tool for studying the interplay between chromatin remodeling and DNA replication and for developing new therapeutic strategies for diseases involving dysregulation of these processes.
Propiedades
Fórmula molecular |
C29H25FN4O4 |
|---|---|
Peso molecular |
512.5 g/mol |
Nombre IUPAC |
(E)-3-[4-[(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl)oxymethyl]phenyl]-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C29H25FN4O4/c1-33-25-10-7-19(30)14-23(25)29(36)34-13-12-21-22-15-20(8-9-24(22)31-27(21)28(33)34)38-16-18-4-2-17(3-5-18)6-11-26(35)32-37/h2-11,14-15,28,31,37H,12-13,16H2,1H3,(H,32,35)/b11-6+ |
Clave InChI |
OYPZLONUGJGMDS-IZZDOVSWSA-N |
SMILES isomérico |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)/C=C/C(=O)NO |
SMILES canónico |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OCC6=CC=C(C=C6)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



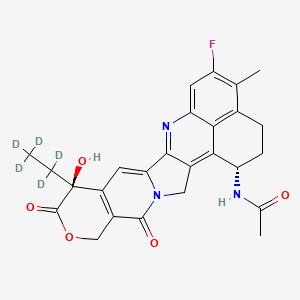


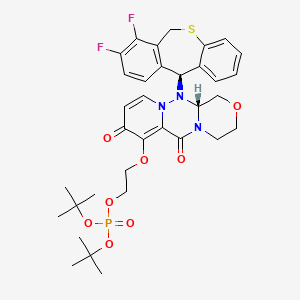
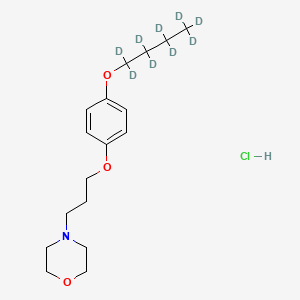
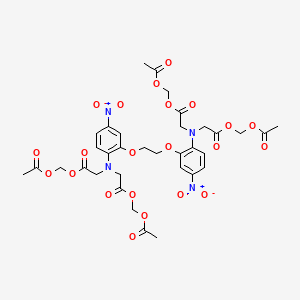

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

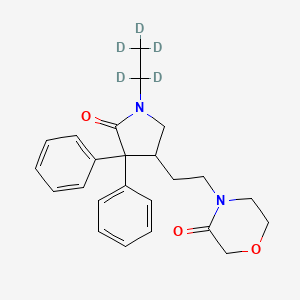
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)
